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Compound of Interest

Compound Name: BMS-309403

Cat. No.: B1667199 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
BMS-309403 is a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also

known as aP2.[1][2][3] FABP4 is highly expressed in adipocytes and macrophages and is

implicated in the pathogenesis of metabolic diseases and atherosclerosis.[4] Inhibition of

FABP4 by BMS-309403 has been shown to ameliorate atherosclerosis in apolipoprotein E-

deficient (ApoE-/-) mice, a widely used animal model for studying this disease.[1][5] These

application notes provide a summary of the quantitative effects of BMS-309403 treatment in

ApoE-/- mice and detailed protocols for key experiments.

Data Presentation
Table 1: Effect of BMS-309403 on Atherosclerotic Lesion
Area in ApoE-/- Mice

Treatment
Group

Intervention
Type

Duration
Lesion Area
Reduction (%)

Reference

BMS-309403 Early 6 weeks 52.6 [1]

BMS-309403 Late 6 weeks 51.0 [1]
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Table 2: Effect of BMS-309403 on Plasma Lipids in 18-
week-old ApoE-/- Mice (6-week treatment)

Treatment
Group

Triglycerides LDL-C HDL-C Reference

Vehicle Elevated
Significantly

Elevated

Significantly

Reduced
[6]

BMS-309403 (15

mg·kg⁻¹·day⁻¹)
Reduced

Significantly

Elevated

Significantly

Reduced
[6]

Note: While LDL-C remained elevated and HDL-C remained reduced compared to wild-type

mice, the significant effect of BMS-309403 in this study was the reduction of triglycerides.[6]

Table 3: Effect of BMS-309403 on Endothelial Function
and Inflammatory Markers

Parameter
Effect of BMS-
309403 Treatment

Key Findings Reference

Endothelial Function Improved

Increased

phosphorylated and

total eNOS.[6]

[5][6]

MCP-1 Production (in

THP-1 macrophages)
Decreased

Dose- and time-

dependent reduction.

[1]

[1]

Macrophage Foam

Cell Formation
Reduced

44% reduction in

cholesterol ester

accumulation in THP-

1 macrophages.

[1]

Gut Microenvironment

Alleviated

Inflammatory

Response

Elevated intestinal

expression of ZO-1

and occludin.

[7]
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BMS-309403 Administration to ApoE-/- Mice
This protocol describes the oral administration of BMS-309403 to ApoE-/- mice to study its

effects on atherosclerosis.

Materials:

ApoE-/- mice (e.g., on a C57BL/6J background)[1]

High-cholesterol atherogenic Western diet (e.g., 21% fat, 0.21% cholesterol)[1]

BMS-309403[1]

Vehicle solution (e.g., 10% 1-methyl-2-pyrrolidone and 5% cremophor EL with ethanol in

water, or 4% Tween 80)[1][6]

Oral gavage needles

Procedure:

Animal Model: House male ApoE-/- mice under a 12-hour light cycle with ad libitum access

to food and water.[1]

Diet: At 4-5 weeks of age, switch the mice to a high-cholesterol atherogenic Western diet to

induce atherosclerosis.[1]

Treatment Groups: Divide the mice into at least two groups: a vehicle control group and a

BMS-309403 treatment group.

Drug Preparation: Dissolve BMS-309403 in the chosen vehicle at the desired concentration.

A commonly used dose is 15 mg·kg⁻¹·day⁻¹.[1][6]

Administration:

Early Intervention: Start the Western diet and daily oral gavage with BMS-309403 or

vehicle simultaneously in 5-week-old mice.[1]
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Late Intervention: After 8 weeks on the Western diet (at 12 weeks of age), begin daily oral

gavage with BMS-309403 or vehicle.[1]

Treatment Duration: Continue the treatment for a specified period, for example, 6 weeks.[1]

[6]

Monitoring: Monitor the body weight and general health of the mice throughout the study.[6]

Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and

collect blood and tissues for further analysis.

Quantification of Aortic Atherosclerosis
This protocol details the en face analysis of the aorta and Oil Red O staining of aortic root

sections to quantify atherosclerotic lesions.

Materials:

Dissection tools (scissors, forceps)

Perfusion buffer (e.g., PBS with heparin)

Fixative (e.g., buffered formalin)[8]

Oil Red O stain[9]

Embedding medium (e.g., gelatin or OCT)[8]

Cryostat or microtome

Microscope with a camera

Image analysis software

Procedure:

Aorta Isolation:

Anesthetize the mouse and open the thoracic cavity.[8]
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Perfuse the circulatory system with PBS to flush out blood.[8]

Carefully dissect the entire aorta from the heart to the iliac bifurcation.

En Face Analysis:

Clean the aorta of surrounding adipose and connective tissue.

Cut the aorta longitudinally and pin it flat on a black wax dissecting pan.

Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.[9]

Capture high-resolution images of the stained aorta.

Use image analysis software to quantify the percentage of the aortic surface area covered

by lesions.

Aortic Root Analysis:

Fix the heart and the upper portion of the aorta in buffered formalin.[8]

Embed the tissue in gelatin or OCT compound.[8]

Serially section the aortic root.[9]

Stain the sections with Oil Red O to visualize neutral lipids within the atherosclerotic

plaques.[9]

Counterstain with hematoxylin to visualize cell nuclei.

Capture images of the stained sections at the level of the aortic valve cusps.

Quantify the lesion area in the aortic root sections using image analysis software.

Plasma Lipid Analysis
This protocol outlines the measurement of plasma lipid levels.

Materials:
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Blood collection tubes (with anticoagulant, e.g., EDTA)

Centrifuge

Commercial assay kits for triglycerides, total cholesterol, LDL-C, and HDL-C

Procedure:

Blood Collection: Collect blood from the mice via cardiac puncture or another appropriate

method at the time of euthanasia.[8]

Plasma Separation: Centrifuge the blood samples to separate the plasma.

Lipid Measurement: Use commercial enzymatic colorimetric assay kits to measure the

concentrations of triglycerides, total cholesterol, LDL-C, and HDL-C in the plasma samples

according to the manufacturer's instructions.[10]

Signaling Pathways and Experimental Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.protocols.io/view/quantification-of-atherosclerosis-at-the-aortic-si-36wgq9k55lk5/v1
https://pubmed.ncbi.nlm.nih.gov/28527370/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model and Treatment

Atherosclerosis and Lipid Analysis

ApoE-/- Mice

High-Cholesterol Western Diet

Grouping: Vehicle vs. BMS-309403 (15 mg/kg/day)

Daily Oral Gavage (6 weeks)

Euthanasia and Tissue Collection

Aorta Isolation Plasma Collection

En Face Aortic Staining (Oil Red O) Aortic Root Sectioning and Staining

Data Quantification and Analysis

Plasma Lipid Profile Measurement

Click to download full resolution via product page

Caption: Experimental workflow for BMS-309403 treatment in ApoE-/- mice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1667199?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FABP4 Inhibition by BMS-309403
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Caption: Proposed signaling pathway of BMS-309403 in atherosclerosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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